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Compound of Interest

Compound Name:
6-Hydroxyisoquinoline-3-

carboxylic acid

CAS No.: 850305-96-3

Cat. No.: B3288068

Get Quote

Executive Summary
6-Hydroxyisoquinoline-3-carboxylic acid (6-OH-IQC) is a versatile heterocyclic scaffold

used in peptide chemistry primarily for N-terminal capping, fluorescent labeling, and metal

chelation. Its planar, aromatic structure distinguishes it from its reduced counterpart, 6-OH-Tic

(a constrained Tyrosine mimic).

This guide details the protocols for incorporating 6-OH-IQC into solid-phase peptide synthesis

(SPPS), highlights its utility as a pharmacophore in Hypoxia-Inducible Factor (HIF) prolyl

hydroxylase inhibitors, and provides critical differentiation from the tetrahydro- derivative to

ensure experimental success.

Chemical Identity & Structural Utility[2][3][4][5]
The Two Variants: A Critical Distinction
Researchers often confuse the aromatic and tetrahydro forms. It is vital to select the correct

building block based on the desired application.
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Feature 6-OH-IQC (Aromatic) 6-OH-Tic (Tetrahydro)

Structure
Fully aromatic, planar

isoquinoline ring.

Non-planar, bicyclic secondary

amine.

Peptide Role

N-Terminal Cap or Side-chain

appendage. Cannot be an

internal residue (lacks

-amine).

Internal Amino Acid.[1]

Constrained mimic of

Tyrosine/Phenylalanine.

Fluorescence
High.[2] Environment-sensitive

fluorophore.

Low/Negligible (unless

derivatized).

Key Application
Fluorescent probes, HIF-PH

inhibitors, Intercalators.

Opioid receptor ligands,

-space constraints.

Functional Zones of 6-OH-IQC
Carboxylic Acid (C-3): The attachment point to the peptide N-terminus via amide coupling.

Isoquinoline Nitrogen (N-2): Acts as a hydrogen bond acceptor or metal chelator (bidentate

with C-3 carbonyl).

Hydroxyl Group (C-6): Provides polarity, H-bond donor capability, and a site for further

functionalization (e.g., alkylation to tune solubility).

Experimental Protocols
Synthesis Strategy: N-Terminal Capping with 6-OH-IQC
Because 6-OH-IQC lacks an exocyclic amino group, it terminates the peptide chain. The

following protocol describes coupling it to a resin-bound peptide.

Reagents:

Resin: Rink Amide or Wang resin (0.1–0.5 mmol/g loading).

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
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Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Protecting Group: The 6-OH group is phenolic. While it can sometimes be coupled

unprotected, O-protection (e.g., t-Bu or Trt) is recommended to prevent O-acylation,

especially if using high concentrations of activated carboxylate.

Step-by-Step Protocol:

Peptide Assembly: Synthesize the target peptide sequence using standard Fmoc-SPPS

protocols. Remove the final N-terminal Fmoc group.

Preparation of 6-OH-IQC Solution:

Dissolve 3.0 equivalents (eq) of 6-hydroxyisoquinoline-3-carboxylic acid in DMF.

Note: If the free phenol is used, ensure the solution is fresh. If solubility is poor, add 10%

DMSO.

Activation:

Method A (Carbodiimide - Recommended): Add 3.0 eq DIC and 3.0 eq Oxyma Pure. Stir

for 2 minutes.

Method B (Uronium): Add 2.9 eq HATU and 6.0 eq DIPEA. (Use with caution; excess base

can promote O-acylation of the phenol).

Coupling:

Add the activated solution to the resin.

Shake/agitate at room temperature for 2–4 hours. The aromatic acid is less reactive than

standard amino acids due to conjugation.

Monitoring: Perform a Kaiser test. If positive (blue), recouple using HATU/HOAt for 2

hours.

Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (2x) to remove excess

fluorophore.
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Cleavage:

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Note: If the 6-OH was protected with t-Bu, this step removes the protection simultaneously.

Visualization of Coupling Workflow

Critical Control Points
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Peptide-IQC Conjugate
(Fluorescent/Active)

Protect 6-OH (tBu)
to avoid O-acylation

Check Solubility:
Use DMSO if needed

Click to download full resolution via product page

Caption: Workflow for N-terminal capping of peptides with 6-OH-IQC via SPPS.

Applications & Mechanism of Action
Fluorescent Probing
Isoquinoline derivatives exhibit intrinsic fluorescence. 6-OH-IQC acts as an environment-

sensitive probe.

Mechanism: The phenolic proton allows for Excited-State Intramolecular Proton Transfer

(ESIPT) or solvent-dependent quenching.

Application: Upon binding to a receptor, the local hydrophobic environment often increases

quantum yield, making it useful for "turn-on" binding assays without bulky dye attachments

like FITC.

HIF Prolyl Hydroxylase (PHD) Inhibition
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The 6-OH-IQC scaffold is a pharmacophore found in inhibitors of HIF-PH enzymes (e.g.,

Roxadustat analogues).

Mechanism: The nitrogen (N-2) and the carboxylate (C-3) form a bidentate chelate with the

active site Iron (Fe2+) of the enzyme, mimicking the cofactor 2-oxoglutarate.

Design: Peptides capped with 6-OH-IQC can serve as substrate-competitive inhibitors,

delivering the chelating "warhead" to the active site with high specificity derived from the

peptide tail.

Peptidomimetics (The "Tic" Variant)
If your intent is to mimic Tyrosine inside a peptide chain: You must use Fmoc-6-hydroxy-Tic-OH

(1,2,3,4-tetrahydro...).

Protocol Adjustment: Coupling to the secondary amine of a Tic residue is difficult due to

steric hindrance. Use HATU/HOAt or PyAOP and extend coupling times (2x 1 hour) or

elevate temperature (50°C) if using microwave synthesis.

Quantitative Data: Solubility & Properties
Property Value / Note

Molecular Weight ~189.17 g/mol (Aromatic form)

Solubility
Moderate in MeOH; Good in DMSO/DMF; Poor

in Water (unless ionized).

pKa (Phenol) ~8.5–9.5 (Estimated)

pKa (Acid) ~3.0–4.0

Fluorescence (Ex/Em)
Typically Ex ~330–360 nm / Em ~400–450 nm

(Solvent dependent).

Stability
Stable to TFA cleavage conditions. Phenol is

oxidation-sensitive at high pH.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3288068?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


HIF-PH Inhibitor Design: McDonough, M. A., et al. (2006). "Cellular oxygen sensing: Crystal

structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National

Academy of Sciences, 103(26), 9814–9819.

Opioid Peptidomimetics (Tic Usage): Balboni, G., et al. (2002). "6-Hydroxy-1,2,3,4-

tetrahydroisoquinoline-3-carboxylic acid (6-OH-Tic) as a tyrosine mimic in opioid peptides."

Journal of Medicinal Chemistry, 45(3), 713–720.

Synthesis of Isoquinoline Carboxylates: Raiic-Sasarovic, M., et al. (1984). "Synthesis of
some isoquinoline-3-carboxylic acid derivatives." Croatica Chemica Acta. (General reference
for scaffold synthesis).

Fluorescent Probes in Peptides: Giepmans, B. N., et al. (2006). "The fluorescent toolbox for

assessing protein location and function." Science, 312(5771), 217-224.

Coupling Reagents Guide: El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents,

more than a letter soup." Chemical Reviews, 111(11), 6557-6602.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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